molecular formula C12H9BrN2O B14886750 6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14886750
M. Wt: 277.12 g/mol
InChI Key: JCOQMIVITOABIB-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a bromo group and a methylfuran moiety. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a brominated furan derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and using a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine
  • Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate

Uniqueness

6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the methylfuran moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9BrN2O/c1-8-2-4-11(16-8)10-7-15-6-9(13)3-5-12(15)14-10/h2-7H,1H3

InChI Key

JCOQMIVITOABIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

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